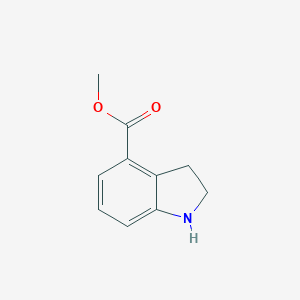

Methyl indoline-4-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 2,3-dihydro-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWXPFSYLFDFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585692 | |

| Record name | Methyl 2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155135-61-8 | |

| Record name | Methyl 2,3-dihydro-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 155135-61-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Indoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of the indoline scaffold, a common motif in a wide array of biologically active compounds, it serves as a crucial building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, and a detailed experimental protocol for its synthesis. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this versatile intermediate. It is important to note that while extensive data exists for the aromatic precursor, methyl indole-4-carboxylate, specific experimental data for the saturated indoline analogue is less prevalent in publicly accessible literature. This guide consolidates confirmed data and presents logical, analogue-based methodologies where direct experimental results are unavailable.

Core Chemical Properties

This compound, also known as methyl 2,3-dihydro-1H-indole-4-carboxylate, is the saturated analogue of methyl indole-4-carboxylate. Its chemical identity is well-established, though comprehensive experimental data on its physical properties remains limited.

Quantitative Data Summary

The following table summarizes the known and theoretical quantitative data for this compound. For comparative purposes, data for its aromatic precursor, methyl indole-4-carboxylate, is also included where available.

| Property | This compound | Methyl Indole-4-carboxylate |

| CAS Number | 155135-61-8[1] | 39830-66-5 |

| Molecular Formula | C₁₀H₁₁NO₂[1] | C₁₀H₉NO₂ |

| Molecular Weight | 177.20 g/mol [2] | 175.18 g/mol |

| Appearance | Not specified (Expected to be a solid or oil) | Off-white to yellowish crystalline powder[3] |

| Melting Point | Data not available | 68-71 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step process: the initial synthesis of its aromatic precursor, methyl indole-4-carboxylate, followed by a selective reduction of the indole ring.

Synthesis of Methyl Indole-4-carboxylate

A robust and well-documented method for the synthesis of methyl indole-4-carboxylate involves the palladium-catalyzed reductive N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.[4]

Experimental Protocol:

-

Reaction Setup: In a 200-mL threaded glass reaction vessel equipped with a Teflon stirring bar, combine methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile. Stir the mixture for 10 minutes to ensure complete dissolution of the reagents.

-

Catalyst Addition: To the stirred solution, add palladium acetate (0.673 g, 3.00 mmol). An immediate formation of a yellow precipitate will be observed.

-

Carbon Monoxide Purge: Securely attach the vessel to a pressure head and saturate the solution with carbon monoxide by performing four pressurization-venting cycles to 59 psi.

-

Reaction Conditions: Heat the reaction mixture to 90°C in an oil bath under a constant pressure of 59 psi of carbon monoxide for 50 hours. To facilitate the removal of formed carbon dioxide and monitor reaction progress, it is advisable to cool, carefully vent, and repressurize the vessel with carbon monoxide every 10-12 hours.

-

Work-up: After the reaction period, cool the mixture to room temperature and concentrate it using a rotary evaporator to yield a dark brown/black oil.

-

Purification: Purify the crude product via column chromatography on silica gel. Elute with a solvent system of 7:3 hexanes:dichloromethane, followed by 1:1 hexanes:dichloromethane to afford pure methyl indole-4-carboxylate as a pale yellow solid.[4]

Reduction of Methyl Indole-4-carboxylate to this compound

Proposed Experimental Protocol:

-

Reaction Setup: In a suitable round-bottom flask, dissolve methyl indole-4-carboxylate (1.0 g, 5.71 mmol) in 10 mL of acetic acid. Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the cooled solution over a period of 5 minutes.

-

Reaction Conditions: Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Quench the reaction by adding 3 mL of water and then remove all solvents under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (150 mL).

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography to yield this compound.

Spectroscopic Characterization

Experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the structural transformation from its indole precursor.

-

¹H NMR: The most significant change will be the disappearance of the signals corresponding to the aromatic protons on the pyrrole ring of the indole. Concurrently, new signals in the aliphatic region (typically 3.0-4.0 ppm) will appear, corresponding to the methylene protons at the C2 and C3 positions of the indoline ring. The signals for the benzene ring protons and the methyl ester will remain, although their chemical shifts may be slightly altered.

-

¹³C NMR: The spectrum will show the appearance of two new signals in the aliphatic region for the C2 and C3 carbons of the indoline ring. The signals for the aromatic carbons of the pyrrole ring will be absent.

-

IR Spectroscopy: The N-H stretching frequency in the indoline will likely differ from that in the indole. The characteristic C=C stretching vibrations of the indole's pyrrole ring will be absent in the indoline spectrum. The carbonyl (C=O) stretch of the ester group will be present in both compounds, likely around 1680-1710 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound will be observed at an m/z value corresponding to its molecular weight (177.20), which is two mass units higher than that of its indole precursor (175.18), reflecting the addition of two hydrogen atoms during the reduction.

Applications in Research and Drug Development

Indoline derivatives are privileged scaffolds in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the versatile chemical handles it possesses: the secondary amine, the aromatic ring, and the methyl ester, all of which can be further functionalized.

Derivatives of the indoline core have demonstrated a broad range of pharmacological activities, including but not limited to:

-

Anti-inflammatory

-

Antiviral

-

Anticancer

-

Inhibition of allergic responses[5]

The availability of this compound allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis pathway from methyl indole-4-carboxylate to this compound.

Caption: Proposed synthesis workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. While a comprehensive set of experimentally determined properties is not yet available in the public domain, this guide provides the core, confirmed chemical information and a robust, analogue-based protocol for its synthesis. It is anticipated that as the utility of this compound becomes more widely recognized, a greater body of experimental data will become available to the scientific community.

References

In-depth Technical Guide: Methyl Indoline-4-carboxylate (CAS Number: 1187927-40-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols, extensive quantitative data, and established signaling pathways for Methyl indoline-4-carboxylate (CAS: 1187927-40-7), is limited. This guide consolidates available data and provides context based on related chemical structures.

Core Compound Information

This compound is a heterocyclic building block available for research and development purposes. It is commonly supplied as a hydrochloride salt.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1187927-40-7 |

| Common Form | Hydrochloride salt |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Molecular Formula (HCl salt) | C₁₀H₁₂ClNO₂ |

Physicochemical and Analytical Data

Detailed, publicly available experimental data such as melting point, boiling point, and solubility for this compound is scarce. However, several suppliers indicate the availability of analytical data, including NMR, HPLC, and LC-MS, upon request.[1]

Table 2: Summary of Available Physicochemical Data

| Property | Data | Source |

| Purity | Typically ≥95% | Commercial Suppliers[2] |

| Appearance | Not consistently reported | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Synthesis and Chemical Reactivity

A general workflow for the synthesis of substituted indolines is presented below. Please note this is a generalized representation and not a specific protocol for the target compound.

Caption: Generalized workflow for indoline synthesis.

Applications in Research and Drug Discovery

While specific applications for this compound are not widely published, the indoline scaffold is a core structure in many biologically active compounds. It is plausible that this compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The closely related indole carboxylates are utilized in the development of compounds with anti-inflammatory, antimicrobial, and anticancer properties.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available in the reviewed literature. Researchers utilizing this compound would need to develop and validate their own protocols based on the specific application.

Signaling Pathways

There is no information available in the public domain that directly links this compound to any specific signaling pathways. Its utility would likely be as a synthetic building block for creating molecules that target various biological pathways.

Conclusion

This compound (CAS 1187927-40-7) is a commercially available chemical intermediate. While there is a significant lack of detailed, publicly available technical data, its structural similarity to other biologically relevant indole and indoline derivatives suggests its potential as a valuable building block in synthetic and medicinal chemistry. Researchers interested in this compound are advised to contact chemical suppliers for specific analytical data and to develop experimental protocols based on the intended application.

References

An In-depth Technical Guide to the Physical Properties of Methyl Indoline-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl indoline-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering readily accessible data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its indoline core is a feature of numerous biologically active molecules, making this compound a subject of interest in the development of novel therapeutics.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 155135-61-8 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2] |

| Molecular Weight | 177.20 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | Data not available | [1][2] |

| Boiling Point | 328 °C | |

| Solubility | Data not available | [1] |

| Storage Condition | Room temperature | [2] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a moderate level (approximately 10-20 °C per minute) for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.

-

Prepare a new sample and place it in the apparatus.

-

Heat the sample again, but this time, reduce the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing.

Principle: The solubility of a compound is determined by adding a small, measured amount of the solute to a fixed volume of a solvent and observing the extent to which it dissolves.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Analytical balance

Solvents to be Tested:

-

Water (distilled or deionized)

-

Ethanol

-

Methanol

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Weigh approximately 10 mg of this compound and place it into each test tube.

-

Add 1 mL of the first solvent to the corresponding test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Allow the mixture to stand and observe if the solid has dissolved completely.

-

If the solid dissolves, the compound is classified as "soluble" in that solvent at that concentration.

-

If the solid does not dissolve, the compound is classified as "insoluble." If some, but not all, of the solid dissolves, it can be noted as "partially soluble."

-

Repeat steps 3-7 for each of the other solvents.

Logical Workflow: Role in Synthesis

This compound is a valuable starting material in multi-step synthetic pathways. The following diagram illustrates a representative experimental workflow where it is used to synthesize a more complex molecule, highlighting its role as a key intermediate in the development of potential 5-HT₂C receptor agonists.[3][4]

Caption: A logical workflow for the synthesis of a primary amine.

This guide provides a foundational understanding of the physical properties of this compound. While some data points are not yet publicly available, the provided experimental protocols offer a clear path for their determination in a laboratory setting. The illustrative workflow highlights the practical application of this compound in synthetic organic chemistry and drug discovery.

References

Elucidation of the Chemical Structure of Methyl Indole-4-carboxylate: A Technical Guide

Introduction

Methyl indole-4-carboxylate is a significant heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. This technical guide provides a comprehensive overview of the structural elucidation of methyl indole-4-carboxylate, detailing the spectroscopic data and experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

Methyl indole-4-carboxylate possesses the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1][2] The structure consists of a bicyclic indole ring system, with a methyl ester group substituted at the 4-position of the benzene ring portion. The IUPAC name for this compound is methyl 1H-indole-4-carboxylate.[1] It typically appears as an off-white to yellowish crystalline powder.[3]

Table 1: Physical and Chemical Properties of Methyl Indole-4-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |

| Molecular Weight | 175.18 g/mol | [1][4] |

| CAS Number | 39830-66-5 | [1][2][3] |

| Melting Point | 68-71 °C | |

| Appearance | Off-white to yellowish crystalline powder | [3] |

Spectroscopic Data for Structural Confirmation

The definitive structure of methyl indole-4-carboxylate is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl indole-4-carboxylate exhibits distinct signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the methyl ester protons.

Table 2: ¹H NMR Spectroscopic Data for Methyl Indole-4-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.48 | br s | - | N-H |

| 7.93 | d | 7.5 | Ar-H |

| 7.59 | d | 8.1 | Ar-H |

| 7.34 | t | 3.0 | Ar-H |

| 7.23 | t | 7.7 | Ar-H |

| 7.19 | br d | 3.0 | Ar-H |

| 3.99 | s | - | -OCH₃ |

Solvent: CDCl₃, Frequency: 300 MHz. Data sourced from Organic Syntheses Procedure.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, showing signals for all ten carbon atoms in the molecule.

Table 3: ¹³C NMR Spectroscopic Data for Methyl Indole-4-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| 168.4 | C=O (ester) |

| 136.9 | Ar-C |

| 127.6 | Ar-C |

| 126.8 | Ar-C |

| 123.6 | Ar-CH |

| 121.6 | Ar-C |

| 121.3 | Ar-CH |

| 116.5 | Ar-CH |

| 103.9 | Ar-CH |

| 52.2 | -OCH₃ |

Solvent: CDCl₃, Frequency: 75 MHz. Data sourced from Organic Syntheses Procedure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of methyl indole-4-carboxylate shows characteristic absorption bands for the N-H bond, the carbonyl group of the ester, and C-O stretching.

Table 4: Key IR Absorption Bands for Methyl Indole-4-carboxylate

| Wavenumber (cm⁻¹) | Functional Group |

| 3355 | N-H stretch |

| 1699 | C=O stretch (ester) |

| 1276 | C-O stretch |

Sample preparation: neat. Data sourced from Organic Syntheses Procedure.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The exact mass of methyl indole-4-carboxylate is 175.063328530 Da.[1]

Experimental Protocols

Synthesis of Methyl Indole-4-carboxylate

An efficient synthesis of methyl indole-4-carboxylate can be achieved via a palladium-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.[5]

Materials:

-

Methyl 2-ethenyl-3-nitrobenzoate

-

Triphenylphosphine

-

Palladium acetate

-

Acetonitrile

-

Carbon monoxide

Procedure:

-

To a 200-mL threaded glass reaction vessel equipped with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.

-

Stir the mixture for 10 minutes to dissolve the reagents.

-

Add palladium acetate (0.673 g, 3.00 mmol). An immediate formation of a yellow precipitate will be observed.

-

Attach the vessel to a pressure head and saturate the solution with carbon monoxide (four cycles to 59 psi of CO).

-

Heat the reaction mixture in an oil bath at 110 °C.

-

To monitor the reaction progress and remove formed carbon dioxide, remove the vessel from the oil bath every 10-12 hours, carefully vent, and repressurize with CO.

-

After 50 hours, cool the reaction mixture and concentrate it using a rotary evaporator to obtain a dark brown/black oil.

-

Purify the crude product by chromatography on a silica column using a mixture of hexanes and CH₂Cl₂ as the eluent to afford methyl indole-4-carboxylate as a pale yellow solid.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer.[5][6]

-

Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7]

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]

IR Spectroscopy:

-

IR spectra are recorded on an FTIR spectrometer.

-

Samples can be analyzed as a neat solid, in a KBr pellet, or as a mull.[1][8]

Mass Spectrometry:

-

Mass spectra are obtained using a GC-MS instrument with electrospray ionization (EI).[6]

Visualizations

Synthesis Pathway

The following diagram illustrates the synthetic route to methyl indole-4-carboxylate from methyl 2-ethenyl-3-nitrobenzoate.

Caption: Synthesis of Methyl Indole-4-carboxylate.

Structural Elucidation Workflow

The logical workflow for the structural elucidation of methyl indole-4-carboxylate is depicted below.

Caption: Workflow for Structural Elucidation.

Applications in Research and Development

Methyl indole-4-carboxylate is a crucial intermediate in the synthesis of various pharmaceutical agents. It is a reactant for the preparation of tryptophan dioxygenase inhibitors with potential as anticancer immunomodulators, cytotoxic agents against multidrug-resistant cancer cells, and inhibitors for β-tryptase. Its versatile structure also allows for its use in the development of agrochemicals and functional materials.[3]

References

- 1. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molbase.com [molbase.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. tetratek.com.tr [tetratek.com.tr]

- 8. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

Spectroscopic Data for Methyl Indoline-4-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl indoline-4-carboxylate (CAS No. 155135-61-8). Due to the limited availability of published spectroscopic data in peer-reviewed literature, this guide also outlines generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on standard methodologies for similar chemical structures.

Data Presentation

As of the latest literature search, specific, publicly available quantitative NMR, IR, and MS data for this compound remains scarce. Commercial suppliers of this compound indicate the availability of such data upon request. This guide will be updated as authenticated data becomes publicly accessible.

For comparative purposes, the following tables are structured to present the anticipated data based on the known structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Anticipated | Aromatic Protons | ||

| Anticipated | -CH₂- (Indoline Ring) | ||

| Anticipated | -CH₂- (Indoline Ring) | ||

| Anticipated | -NH- (Indoline Ring) | ||

| Anticipated | -OCH₃ (Ester) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Anticipated | C=O (Ester Carbonyl) |

| Anticipated | Aromatic Carbons |

| Anticipated | -CH₂- Carbons (Indoline Ring) |

| Anticipated | -OCH₃ Carbon (Ester) |

Table 3: Anticipated IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| Anticipated | N-H Stretch |

| Anticipated | C-H Stretch (Aromatic & Aliphatic) |

| Anticipated | C=O Stretch (Ester) |

| Anticipated | C-N Stretch |

| Anticipated | C-O Stretch (Ester) |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Anticipated | [M]⁺ (Molecular Ion) |

| Anticipated | Fragment Ions |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a standard pulse program (e.g., PENDANT, DEPT) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the N-H, C=O (ester), and C-O bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS).

-

Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Solubility of Methyl Indoline-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Methyl indoline-4-carboxylate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a qualitative assessment of its expected solubility in common organic solvents based on its chemical structure. Furthermore, it offers a detailed experimental protocol for researchers to determine the precise solubility of this compound in solvents of interest. This guide is intended to be a practical resource for scientists working with this compound, enabling them to design and execute experiments, prepare solutions for reactions, and develop purification strategies.

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical agents.[1][2] Its structure, featuring an indoline core and a methyl ester group, influences its physicochemical properties, including its solubility. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in organic synthesis, process development, and formulation.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its polarity and its ability to form intermolecular interactions with the solvent. The structure of this compound suggests a moderate polarity. The presence of the ester group and the nitrogen atom in the indoline ring allows for hydrogen bonding and dipole-dipole interactions.

Based on the principle of "like dissolves like," a qualitative prediction of its solubility in various classes of organic solvents can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High | Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are expected to be effective at solvating the molecule. |

| Polar Protic | Moderate to High | Alcohols such as Methanol, Ethanol, and Isopropanol should be good solvents due to their ability to engage in hydrogen bonding. |

| Halogenated | Moderate | Solvents like Dichloromethane and Chloroform are likely to be effective due to their polarity. |

| Ethers | Low to Moderate | Tetrahydrofuran (THF) and Diethyl ether may show some solvating power. |

| Non-polar | Low | Hydrocarbon solvents such as Hexane and Toluene are not expected to be good solvents for this compound. |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in various solvents. This method is considered the gold standard for its reliability and accuracy.[3][4][5]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.[3]

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.[3]

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[3]

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter and dispense the filtered solution into a clean vial.[3]

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

-

Conclusion

While quantitative solubility data for this compound is not currently available in the literature, this guide provides a solid foundation for researchers. The predictive solubility profile offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method empowers scientists to generate reliable and accurate solubility data in-house. This information is essential for advancing research and development projects that utilize this important chemical intermediate.

References

A Technical Guide to Methyl Indoline-4-Carboxylate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Methyl indoline-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data and specific biological applications are still emerging, this guide consolidates the available information on its commercial availability, chemical properties, and potential synthetic utility, offering a valuable resource for researchers interested in exploring its role as a building block for novel therapeutic agents.

Core Chemical Properties and Commercial Availability

This compound is a derivative of indoline, a saturated analog of indole. Its chemical structure, featuring a bicyclic system with a secondary amine and a methyl ester group, makes it a versatile scaffold for chemical modification. The hydrochloride salt of this compound is also commercially available.

A summary of key quantitative data for this compound and its hydrochloride salt is presented in Table 1. This information has been compiled from various chemical supplier catalogs.

Table 1: Quantitative Data for this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 155135-61-8[1] | 1187927-40-7[2] |

| Molecular Formula | C₁₀H₁₁NO₂[1] | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 177.20 g/mol [1] | 213.66 g/mol |

| Appearance | Not specified | Not specified |

| Purity | ≥97%[1] | Not specified |

| Storage Conditions | Room temperature[1] | Not specified |

Commercial Suppliers

Both this compound and its hydrochloride salt are available from a range of commercial suppliers specializing in fine chemicals and research compounds. Researchers can procure these compounds for laboratory-scale synthesis and biological screening. A non-exhaustive list of suppliers is provided in Table 2.

Table 2: Commercial Suppliers of this compound and its Derivatives

| Compound | Supplier(s) |

| This compound | ChemScene[3] |

| This compound hydrochloride | BLD Pharm[2], Dana Bioscience[4] |

| Methyl isoindoline-4-carboxylate hydrochloride | ChemicalBook, Bide Pharmatech Ltd., ShangHai AmK Pharmaceutical Technology Co., Ltd.[5] |

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, the indoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Indoline derivatives have been reported to exhibit a wide range of therapeutic properties, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities.

This compound serves as a valuable starting material for the synthesis of more complex molecules.[1] The presence of the secondary amine and the methyl ester group provides two reactive handles for further chemical modifications, such as N-alkylation, N-acylation, and ester hydrolysis followed by amide bond formation. These transformations allow for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize for desired biological targets.

The general workflow for utilizing a building block like this compound in a drug discovery program is depicted in the following diagram.

References

Methyl Indoline-4-Carboxylate: A Technical Guide to its Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indoline-4-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its indoline core serves as a valuable scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the research applications of this compound, with a primary focus on its role as a key intermediate in the synthesis of pharmacologically active indole derivatives. This document details synthetic pathways, presents quantitative biological activity data, and provides experimental protocols for key assays, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Indoline Scaffold in Medicinal Chemistry

The indoline ring system, a saturated analog of indole, is a prevalent structural motif in numerous natural products and synthetic compounds of medicinal importance. The non-planar structure of the indoline nucleus can offer advantages in drug design, such as improved aqueous solubility and modified lipophilicity compared to its aromatic indole counterpart.[1] this compound, as a functionalized indoline, provides a strategic starting point for chemical modifications to explore diverse chemical spaces and develop novel therapeutic agents. While it possesses inherent potential for biological activity, its primary and most documented application in research is as a precursor to methyl indole-4-carboxylate, which is then elaborated into a wide range of bioactive compounds.[2][3]

Synthesis and Chemical Properties

This compound is a stable crystalline solid. Its chemical reactivity is centered around the secondary amine of the indoline ring and the methyl ester at the 4-position. The secondary amine can be alkylated or acylated, while the ester can be hydrolyzed or converted to an amide.

A crucial chemical transformation of this compound is its dehydrogenation (aromatization) to form methyl indole-4-carboxylate. This conversion is a key step in many synthetic routes that utilize the indoline as a stable precursor to the more reactive indole scaffold.[4][5]

Dehydrogenation of this compound to Methyl Indole-4-Carboxylate

The conversion of indolines to indoles is a well-established synthetic strategy.[3][6] This transformation can be achieved using various oxidizing agents.

Experimental Protocol: General Dehydrogenation of Indolines

A common method for the dehydrogenation of indolines involves the use of a palladium catalyst. A typical procedure is as follows:

-

Reaction Setup: To a solution of the indoline (1 equivalent) in a suitable solvent (e.g., toluene, xylene, or dioxane), add a palladium catalyst (e.g., 10% Pd/C, 0.1 equivalent).

-

Reaction Conditions: Heat the mixture to reflux for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the desired indole.[7]

Note: The choice of solvent, catalyst, and reaction temperature may need to be optimized for specific substrates.

The following diagram illustrates the dehydrogenation process.

Caption: Dehydrogenation of this compound.

Applications in the Synthesis of Bioactive Molecules

Methyl indole-4-carboxylate, readily synthesized from its indoline precursor, is a versatile intermediate for a variety of therapeutic agents.[8] Its applications span several key areas of drug discovery.

Anticancer Agents

The indole nucleus is a prominent scaffold in the design of anticancer drugs.[9] Derivatives of methyl indole-4-carboxylate have been investigated for their potential as inhibitors of various targets implicated in cancer progression.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptors (VEGFRs) are key mediators of angiogenesis, making them attractive targets for anticancer therapies.[1][10] Novel methyl indolinone-6-carboxylates bearing an indole moiety have been identified as potent angiokinase inhibitors.[10]

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| A8 | VEGFR-2 | 3.2 | HUVEC | 0.87 |

| VEGFR-3 | 1.8 | HT-29 | 1.23 | |

| PDGFRα | 26.5 | MCF-7 | 2.54 | |

| PDGFRβ | 15.7 |

Table 1: In vitro activity of a potent angiokinase inhibitor derived from an indolinone scaffold. Data sourced from[10].

The following diagram illustrates the role of VEGFR in angiogenesis and its inhibition.

Caption: VEGFR signaling pathway and its inhibition.

Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catabolizes the essential amino acid tryptophan. In the context of cancer, TDO expression by tumor cells can lead to a tryptophan-depleted microenvironment, which suppresses the anti-tumor immune response.[7] Therefore, TDO inhibitors are being investigated as potential cancer immunotherapies. Methyl indole-4-carboxylate has been used as a starting material for the synthesis of potent TDO inhibitors.

| Compound | TDO Inhibition IC50 (µM) |

| Compound 58 | 5.5 (Ki) |

Table 2: TDO inhibitory activity of a pyridyl-ethenyl-indole derivative. Data sourced from[7].

Neuroprotective Agents

Neurodegenerative diseases represent a significant unmet medical need. Research into neuroprotective agents aims to slow or prevent the progression of these debilitating conditions.

c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[11] Overactivation of JNK3 has been implicated in neuronal apoptosis and the pathogenesis of several neurodegenerative disorders, making it a promising therapeutic target.[11][12] Indole-based structures are being explored for the development of JNK3 inhibitors.

Experimental Protocol: In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

-

Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare solutions of JNK3 enzyme, a suitable substrate (e.g., ATF2), and ATP in kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound, JNK3 enzyme, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[11][13]

The following diagram outlines the workflow for a JNK3 inhibitor assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydrogenation of indolines to indoles via azasulphonium salts or N-chloramines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

Methodological & Application

Application Note: Synthesis of Methyl Indoline-4-carboxylate from Methyl Indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl indoline-4-carboxylate via the catalytic hydrogenation of methyl indole-4-carboxylate. This transformation is a key step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The described method utilizes a platinum-on-carbon (Pt/C) catalyst under a hydrogen atmosphere, offering a robust and scalable procedure. This document includes a detailed experimental protocol, a summary of analytical data, and graphical representations of the reaction pathway and experimental workflow.

Introduction

Indoline scaffolds are prevalent structural motifs in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. The reduction of the indole nucleus to the corresponding indoline is a fundamental transformation in medicinal chemistry, allowing for the exploration of structure-activity relationships by altering the electronic and conformational properties of the molecule. This compound is a valuable building block for the synthesis of more complex heterocyclic systems. The catalytic hydrogenation of methyl indole-4-carboxylate represents a clean and efficient method for this conversion, avoiding the use of stoichiometric metal hydride reagents and offering high yields.

Reaction Scheme

The synthesis of this compound from methyl indole-4-carboxylate is achieved through the reduction of the C2-C3 double bond of the indole ring using catalytic hydrogenation.

Caption: Catalytic hydrogenation of methyl indole-4-carboxylate.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product.

| Compound | Methyl Indole-4-carboxylate (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₁₁NO₂ |

| Molecular Weight | 175.18 g/mol | 177.20 g/mol |

| CAS Number | 39830-66-5 | 155135-61-8 |

| Appearance | White to off-white solid | Colorless oil or low-melting solid |

| Melting Point | 68-71 °C | Not readily available |

| ¹H NMR (CDCl₃, ppm) | 8.48 (br s, 1H), 7.93 (d, J=7.5 Hz, 1H), 7.59 (d, J=8.1 Hz, 1H), 7.34 (t, J=3.0 Hz, 1H), 7.23 (t, J=7.7 Hz, 1H), 7.19 (br d, J=3.0 Hz, 1H), 3.99 (s, 3H) | Predicted: 7.21 (d, J=7.5 Hz, 1H), 7.05 (t, J=7.8 Hz, 1H), 6.65 (d, J=8.0 Hz, 1H), 4.1 (br s, 1H, NH), 3.85 (s, 3H), 3.55 (t, J=8.5 Hz, 2H), 3.08 (t, J=8.5 Hz, 2H) |

| ¹³C NMR (CDCl₃, ppm) | 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2 | Predicted: 168.0, 151.0, 129.5, 127.0, 124.0, 117.0, 109.0, 52.0, 47.0, 29.0 |

| Purity (Typical) | >98% | >95% |

| Yield (Typical) | - | 85-95% |

Experimental Protocol

This protocol is adapted from established procedures for the catalytic hydrogenation of indole derivatives.

Materials:

-

Methyl indole-4-carboxylate

-

10% Platinum on carbon (Pt/C)

-

Ethanol (reagent grade)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a high-pressure reactor vessel, add methyl indole-4-carboxylate (e.g., 5.0 g, 28.5 mmol).

-

Add ethanol (100 mL) to dissolve the starting material.

-

Carefully add 10% Pt/C (0.5 g, 10% w/w) to the solution. Caution: Pt/C is pyrophoric and should be handled with care, preferably in a wet state.

-

-

Hydrogenation:

-

Seal the reactor vessel.

-

Purge the system with nitrogen gas three times to remove any air.

-

Pressurize the reactor with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 4-6 hours.

-

-

Work-up:

-

Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pt/C catalyst. Wash the filter cake with ethanol (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in ethyl acetate (100 mL).

-

Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pure this compound.

-

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Platinum on carbon is pyrophoric and may ignite upon exposure to air, especially when dry. Handle with care.

-

Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested.

-

Use caution when handling high-pressure equipment.

This application note provides a reliable and detailed protocol for the synthesis of this compound, a valuable intermediate for drug discovery and development. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and scale.

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl Indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of indole derivatives is a fundamental transformation in synthetic organic chemistry, providing access to valuable saturated heterocyclic scaffolds such as indolines and octahydroindoles. These saturated rings are prevalent in a multitude of natural products and pharmaceuticals, exhibiting a wide range of biological activities. Methyl indole-4-carboxylate is a key starting material, and its selective hydrogenation to either methyl indoline-4-carboxylate or methyl octahydroindole-4-carboxylate allows for the introduction of three-dimensional complexity, which is often crucial for biological function.

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of methyl indole-4-carboxylate. The choice of catalyst and reaction conditions can be tuned to favor either partial reduction to the indoline or complete saturation to the octahydroindole.

Data Presentation

Table 1: Conditions for Partial Hydrogenation of Indole Derivatives to Indolines

| Starting Material | Catalyst | Solvent | Pressure (H₂) | Temperature | Time (h) | Yield (%) | Reference |

| Propanedioic acid, [4-(methoxycarbonyl)-2-nitrophenyl]-, dimethylester | 10% Pd/C | Acetic Acid | 40-50 psi | 45°C | Not specified | High | [1] |

| Unprotected Indoles | 5% Pt/C | Water | 30 bar | Room Temp. | 2 | >99 | [2] |

| 2-Methylindole | [Ir(COD)Cl]₂ / Phosphite Ligand | Dichloromethane | 50 bar | 25°C | 16 | >99 |

Table 2: Conditions for Complete Hydrogenation of Indole Derivatives to Octahydroindoles

| Starting Material | Catalyst | Solvent | Pressure (H₂) | Temperature | Time (h) | Yield (%) | Reference |

| N-Boc-3-methyl-indole | Ru((R,R)-SINpEt)₂ | n-hexane | 100 bar | 25°C then 100°C | 48 then 48 | 94 | |

| Indoline-2-carboxylic acid | PtO₂ | Acetic Acid | Not Specified | 60°C | 24 | High | |

| 2-Oxindoles | Cy(CAAC)Rh(cod)Cl | TFE | 5.0 MPa | 50°C | 24 | 95 | [3] |

Experimental Protocols

Protocol 1: Selective Hydrogenation to this compound

This protocol is adapted from a procedure for a related substituted indole and is expected to yield the partially hydrogenated product, this compound.[1]

Materials:

-

Methyl indole-4-carboxylate

-

10% Palladium on Carbon (Pd/C)

-

Glacial Acetic Acid

-

Hydrogen Gas (H₂)

-

Inert Gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

-

Standard glassware for hydrogenation reactions (e.g., Parr shaker or autoclave)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve methyl indole-4-carboxylate (1.0 eq.) in glacial acetic acid.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under a stream of inert gas.

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove the inert atmosphere. Pressurize the vessel to 40-50 psi with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at 45°C. Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots.

-

Work-up: Once the reaction is complete (disappearance of starting material), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of acetic acid or a suitable solvent like ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting residue can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Complete Hydrogenation to Methyl Octahydroindole-4-carboxylate

This protocol outlines a general procedure for the complete saturation of the indole ring, which may require more forcing conditions or a different catalytic system.

Materials:

-

Methyl indole-4-carboxylate

-

Platinum(IV) oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃)

-

Glacial Acetic Acid or an alcohol solvent (e.g., Methanol, Ethanol)

-

Hydrogen Gas (H₂)

-

Inert Gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

-

High-pressure hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure autoclave, dissolve methyl indole-4-carboxylate (1.0 eq.) in the chosen solvent (e.g., glacial acetic acid).

-

Catalyst Addition: Add the catalyst (e.g., PtO₂, 5-10 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize to a higher pressure (e.g., 500-1000 psi).

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 60-100°C) with efficient stirring. The reaction progress should be monitored if the equipment allows.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure. Purge with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through Celite® to remove the catalyst, washing the filter pad with the reaction solvent.

-

Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude product, which can be purified as needed.

Mandatory Visualizations

Caption: Experimental workflow for catalytic hydrogenation.

Caption: Hydrogenation pathways of methyl indole-4-carboxylate.

References

Application Note and Detailed Experimental Protocol for the Synthesis of Methyl indoline-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-step experimental protocol for the synthesis of Methyl indoline-4-carboxylate. The first part details the synthesis of the precursor, Methyl indole-4-carboxylate, following a well-established procedure. The second part describes the subsequent reduction of the indole to the desired indoline. This protocol includes detailed methodologies, quantitative data presented in tabular format for clarity, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.

Part 1: Synthesis of Methyl indole-4-carboxylate

The synthesis of Methyl indole-4-carboxylate is achieved through a multi-step process starting from commercially available materials. The following protocol is adapted from a reliable procedure published in Organic Syntheses[1]. The overall yield for this part of the synthesis is reported to be approximately 72%[1].

Experimental Protocol: Methyl indole-4-carboxylate

Step A: Methyl 2-bromomethyl-3-nitrobenzoate

-

To a 250-mL two-necked, round-bottomed flask equipped with a condenser and an addition funnel, add methyl 2-methyl-3-nitrobenzoate (19.1 g, 97.9 mmol), dibenzoyl peroxide (1.21 g, 5.00 mmol), and 100 mL of carbon tetrachloride[1].

-

Heat the mixture to reflux to form a clear, pale yellow solution[1].

-

In the addition funnel, prepare a solution of bromine (16.1 g, 100.6 mmol) in 20 mL of carbon tetrachloride[1].

-

Add the bromine solution dropwise to the boiling mixture over 10 minutes while irradiating with a 100-W flood lamp[1].

-

Continue heating and irradiating the reaction mixture for 24 hours[1].

-

After cooling to room temperature, add 50 mL of dichloromethane and wash the solution with three 50-mL portions of saturated aqueous sodium bicarbonate[1].

-

Dry the organic phase over magnesium sulfate (MgSO₄), filter, and remove the solvents under reduced pressure to yield methyl 2-bromomethyl-3-nitrobenzoate as pale yellow crystals[1].

Step B: (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide

-

In a 500-mL round-bottomed flask, dissolve methyl 2-bromomethyl-3-nitrobenzoate (25.90 g, 94.5 mmol) in 150 mL of chloroform[1].

-

Add triphenylphosphine (28.44 g, 108.4 mmol) in one portion and heat the resulting yellow solution to reflux for 1.5 hours[1].

-

After cooling to room temperature, pour the orange solution into 400 mL of anhydrous diethyl ether with vigorous stirring to precipitate the Wittig salt[1].

-

Cool the slurry in a freezer at -20°C for 1 hour, then collect the solid by filtration, wash with diethyl ether, and dry under vacuum[1].

Step C: Methyl 2-ethenyl-3-nitrobenzoate

-

This step involves a Wittig reaction using the phosphonium salt from Step B and formaldehyde generated from paraformaldehyde. The procedure requires specialized glassware to deliver gaseous formaldehyde to the reaction mixture[1].

-

The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to give methyl 2-ethenyl-3-nitrobenzoate as pale yellow crystals[1].

Step D: Methyl indole-4-carboxylate

-

Caution: This step involves the use of carbon monoxide, a toxic gas, and a pressurized reaction vessel. It must be performed in a well-ventilated fume hood with appropriate safety precautions, including a blast shield[1].

-

In a 200-mL threaded glass reaction vessel with a Teflon stirring bar, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile[1].

-

Stir the mixture for 10 minutes to dissolve the reagents, then add palladium acetate (0.673 g, 3.00 mmol)[1].

-

Seal the vessel with a pressure head and saturate the solution with carbon monoxide (four cycles to 59 psi)[1].

-

Heat the reaction mixture to 90°C in an oil bath under a constant pressure of 59 psi of CO for 50 hours[1].

-

Periodically (every 10-12 hours), cool the vessel, carefully vent, and repressurize with CO[1].

-

After 50 hours, cool the reaction mixture and concentrate it using a rotary evaporator[1].

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent to afford Methyl indole-4-carboxylate as a pale yellow solid[1]. The reported yield for this final step is 91%[1].

Quantitative Data: Synthesis of Methyl indole-4-carboxylate

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |

| Step A | ||||

| Methyl 2-methyl-3-nitrobenzoate | 195.16 | 19.1 | 97.9 | Starting Material |

| Bromine | 159.81 | 16.1 | 100.6 | Reagent |

| Dibenzoyl Peroxide | 242.23 | 1.21 | 5.00 | Initiator |

| Step B | ||||

| Methyl 2-bromomethyl-3-nitrobenzoate | 274.06 | 25.90 | 94.5 | Starting Material |

| Triphenylphosphine | 262.29 | 28.44 | 108.4 | Reagent |

| Step C | ||||

| (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide | 536.36 | 50.91 | ~95 | Starting Material |

| Paraformaldehyde | (30.03)n | 30 | - | Reagent |

| Step D | ||||

| Methyl 2-ethenyl-3-nitrobenzoate | 207.18 | 10.35 | 50.0 | Starting Material |

| Palladium Acetate | 224.49 | 0.673 | 3.00 | Catalyst |

| Triphenylphosphine | 262.29 | 3.23 | 12.3 | Ligand |

| Carbon Monoxide | 28.01 | - | - | Reagent |

| Methyl indole-4-carboxylate | 175.18 | 7.95 | 44.75 | Product |

Part 2: Reduction of Methyl indole-4-carboxylate to this compound

The reduction of the indole ring to an indoline can be effectively achieved by catalytic hydrogenation. This method is generally high-yielding and selective, preserving the ester functional group.

Experimental Protocol: this compound

-

Reaction Setup:

-

To a high-pressure hydrogenation vessel, add Methyl indole-4-carboxylate (5.0 g, 28.5 mmol).

-

Add a suitable solvent, such as methanol or ethyl acetate (100 mL).

-

Carefully add 10% Palladium on carbon (Pd/C, 50% wet) (0.5 g, 10% w/w) to the mixture.

-

-

Hydrogenation:

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be used directly or further purified by column chromatography on silica gel if necessary.

-

Alternative Reduction Methods

Other methods for the reduction of indoles to indolines include:

-

Borane-Trifluoroacetic Acid: Reaction of the indole with a borane reagent (e.g., borane-tetrahydrofuran complex) in the presence of trifluoroacetic acid can provide the indoline rapidly and in good yields[1].

-

Dissolving Metal Reduction: Using metals like lithium, sodium, or potassium in liquid ammonia (Birch reduction) is an effective method for reducing indole-2-carboxylic acids and esters, and can be adapted for the 4-substituted isomer[2].

-

Zinc in Acid: A mixture of zinc dust in an acidic medium like phosphoric acid can also be used for this transformation[3].

Quantitative Data: Synthesis of this compound

| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |

| Methyl indole-4-carboxylate | 175.18 | 5.0 | 28.5 | Starting Material |

| 10% Palladium on Carbon | N/A | 0.5 | N/A | Catalyst |

| Hydrogen Gas | 2.02 | - | Excess | Reagent |

| This compound | 177.20 | - | - | Product |

Visualization of the Experimental Workflow

Caption: Workflow for the two-part synthesis of this compound.

References

- 1. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 2. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Functionalization of Methyl Indoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-functionalization of methyl indoline-4-carboxylate. The strategic modification of the nitrogen atom of the indoline scaffold is a key step in the synthesis of a diverse range of compounds with significant potential in drug discovery and materials science. This document outlines common N-functionalization reactions, including N-alkylation, N-acylation, and N-arylation, with a focus on methodologies applicable to this specific substrate, which features an electron-withdrawing ester group.

Application Notes

The indoline scaffold is a privileged structure in medicinal chemistry, and its N-functionalization allows for the fine-tuning of physicochemical and pharmacological properties. N-substituted indoline-4-carboxylate derivatives are of particular interest as they can serve as core structures for the development of various therapeutic agents.

Potential Applications in Drug Discovery:

-

Dopamine Receptor Ligands: N-functionalized indolines have been investigated as ligands for dopamine receptors. The nature of the substituent on the indoline nitrogen can significantly influence the binding affinity and selectivity for different dopamine receptor subtypes (D1-like and D2-like). Derivatives of indole- and indoline-carboxylic acids have shown promise as selective D3 receptor ligands, which are therapeutic targets for conditions such as schizophrenia and substance abuse.[1][2]

-

Acetylcholinesterase (AChE) Inhibitors: The inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[3] Indoline-based structures have been explored for the development of potent AChE inhibitors. N-alkylation and N-acylation of the indoline nitrogen can lead to compounds with enhanced inhibitory activity.[4][5]

The electron-withdrawing nature of the methyl carboxylate group at the 4-position can influence the nucleophilicity of the indoline nitrogen, potentially affecting reaction rates and yields. However, it also opens avenues for regioselective functionalization.

Experimental Workflows and Signaling Pathways

General Synthetic Workflow for N-Functionalization

The following diagram illustrates a general workflow for the N-functionalization of this compound, leading to diverse chemical entities for screening and development.

Caption: General workflow for N-functionalization and subsequent drug discovery applications.

Dopamine D2 Receptor Signaling Pathway

N-Aryl indoline derivatives can act as antagonists at the Dopamine D2 receptor, a key target in the treatment of psychosis. The diagram below illustrates the canonical D2 receptor signaling pathway and the point of intervention for a potential antagonist.

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Acetylcholinesterase Inhibition